5-(3-((1,4-Benzodioxan-2-ylmethyl)amino)-2-hydroxypropoxy)-1,3-benzodioxole hydrochloride
Description
5-(3-((1,4-Benzodioxan-2-ylmethyl)amino)-2-hydroxypropoxy)-1,3-benzodioxole hydrochloride is a complex organic compound that features a benzodioxane moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Properties
CAS No. |
83449-11-0 |
|---|---|
Molecular Formula |
C19H22ClNO6 |
Molecular Weight |
395.8 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yloxy)-3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C19H21NO6.ClH/c21-13(10-22-14-5-6-17-19(7-14)25-12-24-17)8-20-9-15-11-23-16-3-1-2-4-18(16)26-15;/h1-7,13,15,20-21H,8-12H2;1H |
InChI Key |
NUAXDMZRUIKKBD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNCC(COC3=CC4=C(C=C3)OCO4)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-((1,4-Benzodioxan-2-ylmethyl)amino)-2-hydroxypropoxy)-1,3-benzodioxole hydrochloride typically involves multiple steps. One common method includes the reaction of 1,4-benzodioxane with various reagents to introduce the amino and hydroxypropoxy groups. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
5-(3-((1,4-Benzodioxan-2-ylmethyl)amino)-2-hydroxypropoxy)-1,3-benzodioxole hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(3-((1,4-Benzodioxan-2-ylmethyl)amino)-2-hydroxypropoxy)-1,3-benzodioxole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-((1,4-Benzodioxan-2-ylmethyl)amino)-2-hydroxypropoxy)-1,3-benzodioxole hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-(1,4-Benzodioxan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- 5-(1,4-Benzodioxan-2-yl)thieno[2,3-d]pyrimidine
Uniqueness
Compared to similar compounds, 5-(3-((1,4-Benzodioxan-2-ylmethyl)amino)-2-hydroxypropoxy)-1,3-benzodioxole hydrochloride stands out due to its unique combination of functional groups. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .
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